Ridaifen-B
Overview
Description
Ridaifen-B is a synthetic analog derived from tamoxifen, a well-known antitumor agent that acts as an antagonist to estrogen receptors. Unlike tamoxifen, this compound induces apoptosis in cancer cells that do not express estrogen receptors, making it a versatile compound in cancer treatment .
Mechanism of Action
Target of Action
Ridaifen-B (RID-B) is an analog derived from tamoxifen (TAM), which is known for its antitumor effect by acting as an antagonist to the estrogen receptor (ER) . Rid-b has been found to induce cell death at a lower concentration than tam, suggesting that it has a unique target different from er .
Mode of Action
RID-B induces ER-independent apoptosis and autophagy . It has been found that two pyrrolidine side chains peculiar to RID-B are related to its action . Furthermore, analogs with shorter alkyl side chains induced autophagy, but analogs with certain length of alkyl side chains induced apoptosis .
Biochemical Pathways
The biochemical pathways affected by RID-B involve apoptosis and autophagy . RID-B induces apoptosis by causing mitochondrial injury . This injury leads to mitochondria-selective autophagy, also known as mitophagy .
Result of Action
The molecular and cellular effects of RID-B’s action involve the induction of cell death, specifically through apoptosis and autophagy . It has been suggested that RID-B-induced apoptosis is dependent on mitochondrial dysfunction .
Action Environment
It is suggested that the combination of an autophagy inhibitor and an anticancer drug can be effective for cancer treatment, indicating that the cellular environment and concurrent treatments can influence rid-b’s action .
Preparation Methods
Ridaifen-B can be synthesized through a multi-step process involving the coupling of aromatic aldehydes, allylic nucleophiles, and aromatic nucleophiles in the presence of Lewis acid catalysts. This three-component coupling reaction is a key process developed to improve the synthetic yield of pharmaceutical products . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as boron trifluoride etherate. Industrial production methods focus on optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ridaifen-B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ridaifen-B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.
Medicine: Explored as a potential anticancer agent, particularly for estrogen receptor-negative cancers.
Industry: Potential applications in the development of new therapeutic agents for various diseases.
Comparison with Similar Compounds
Ridaifen-B is compared with other tamoxifen analogs and similar compounds:
Tamoxifen: While tamoxifen acts primarily as an estrogen receptor antagonist, this compound induces apoptosis in both estrogen receptor-positive and estrogen receptor-negative cells.
Idoxifene: Another tamoxifen analog, idoxifene, has similar antitumor effects but differs in its structural features and specific biological activities.
M-COPA: A compound under development with a different mechanism of action but similar therapeutic potential.
This compound stands out due to its ability to induce apoptosis and autophagy independently of estrogen receptor status, making it a unique and promising compound in cancer research and therapy.
Properties
IUPAC Name |
1-[2-[4-[2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]but-1-enyl]phenoxy]ethyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O2/c1-2-33(28-10-4-3-5-11-28)34(29-12-16-31(17-13-29)37-26-24-35-20-6-7-21-35)30-14-18-32(19-15-30)38-27-25-36-22-8-9-23-36/h3-5,10-19H,2,6-9,20-27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQWCGJGUHJSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468369 | |
Record name | Ridaifen-B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886465-70-9 | |
Record name | Ridaifen-B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ridaifen-B | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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